molecular formula C17H33NO B3052400 N-Tetradecylacrylamide CAS No. 40952-11-2

N-Tetradecylacrylamide

Cat. No.: B3052400
CAS No.: 40952-11-2
M. Wt: 267.4 g/mol
InChI Key: DBLNSVZHOZOZQX-UHFFFAOYSA-N
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Description

Contextualization within Acrylamide (B121943) Chemistry

Acrylamide (CH₂=CHCONH₂) is a foundational monomer in polymer chemistry. When polymerized, it forms polyacrylamide, a water-soluble and hydrophilic polymer used in a wide range of applications. The chemistry of acrylamides can be significantly diversified by substituting one or both hydrogen atoms on the amide nitrogen (N) with other functional groups. This creates a large family of monomers known as N-substituted acrylamides.

N-Tetradecylacrylamide is a member of the N-monosubstituted acrylamide class. Unlike the parent acrylamide, the presence of the long, hydrophobic tetradecyl chain (C14) dramatically alters its properties, making it lipophilic, or fat-soluble. This places it in contrast to other N-substituted acrylamides with shorter or more branched alkyl groups, such as N-isopropylacrylamide or N,N-dimethylacrylamide, which exhibit different solubility characteristics and are cornerstones of thermoresponsive polymer research. acs.org The synthesis of N-alkyl acrylamides like this compound typically involves a reaction between an N-alkyl amine (in this case, tetradecylamine) and acryloyl chloride. academie-sciences.fr

Significance of N-Substitution in Polymer Design

The practice of N-substitution is a powerful tool in polymer design, allowing for the precise tuning of a polymer's final properties. The structure, size, and chemical nature of the substituent group on the nitrogen atom are critical factors that dictate the behavior of the resulting polymer. acs.org

The primary significance of the N-tetradecyl substitution is the introduction of strong hydrophobicity. While polyacrylamide is water-soluble, poly(this compound) is not. The long alkyl chain dominates the polymer's character, making it soluble in organic solvents. This property is fundamental to its use in specific applications.

Furthermore, N-substitution is crucial in the design of "smart" or stimuli-responsive polymers. Many N-alkyl-substituted polyacrylamides are thermoresponsive, meaning they exhibit a significant change in their properties, such as solubility in water, at a specific temperature known as the Lower Critical Solution Temperature (LCST). acs.org The most studied example is poly(N-isopropylacrylamide) (PNIPAm), which has an LCST of around 32°C in water. pharmaexcipients.commdpi.com The LCST is highly dependent on the balance between the hydrophilic amide groups and the hydrophobic N-alkyl groups. worldscientific.com Increasing the length and hydrophobicity of the N-alkyl chain generally decreases the LCST. The long C14 chain in this compound imparts such significant hydrophobicity that its homopolymer is insoluble in water, but it can be copolymerized with more hydrophilic monomers to create thermoresponsive materials with tailored transition temperatures. nih.govmdpi.com

The table below illustrates how different N-substituents affect the properties of the corresponding acrylamide monomer.

Compound NameAlkyl SubstituentKey CharacteristicPrimary Application Area
N,N-Dimethylacrylamide Two methyl groups (-CH₃)Short, hydrophilic substituents; resulting polymer is water-soluble. Hydrogels, nanogels, biomedical coatings.
N-tert-Butylacrylamide A branched tert-butyl groupThe branched structure increases steric hindrance, affecting polymerization kinetics. Thermoresponsive polymers and hydrogels.
N-Isopropylacrylamide An isopropyl groupForms the well-known thermoresponsive polymer PNIPAm with an LCST near body temperature. pharmaexcipients.comBiomedical systems, smart hydrogels. pharmaexcipients.comnih.gov
This compound A C14 straight alkyl chainHighly lipophilic/hydrophobic due to the long alkyl chain. Component in amphiphilic copolymers, hydrophobic coatings. googleapis.com
N-Hexadecylacrylamide A C16 straight alkyl chainEven more hydrophobic than the C14 analogue, enhancing lipid integration. Experimental lipid nanoparticle formulations.

This table is generated based on data from multiple sources. pharmaexcipients.comnih.govgoogleapis.com

Scope of Academic Research on this compound Systems

Academic research on this compound focuses on leveraging its pronounced hydrophobic character to create novel polymeric materials. A significant area of investigation is its use as a comonomer in polymerization reactions. By copolymerizing this compound with hydrophilic monomers, researchers can synthesize amphiphilic copolymers. researchgate.net These copolymers can self-assemble in aqueous solutions to form complex structures like micelles or nanoparticles, which have a hydrophobic core and a hydrophilic shell. nih.gov

Research has explored the copolymerization of this compound with various other monomers. For instance, it can be copolymerized with acrylonitrile (B1666552) in solvents like tert-butanol (B103910) or benzene (B151609). Such studies are often aimed at creating polymers for specific applications like coatings, adhesives, or materials for drug delivery systems where hydrophobic domains are required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tetradecylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C17H33NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-17(19)4-2/h4H,2-3,5-16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DBLNSVZHOZOZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193953
Record name N-Tetradecylacrylamide
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Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40952-11-2
Record name N-Tetradecyl-2-propenamide
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Record name N-Tetradecylacrylamide
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Synthetic Methodologies for N Tetradecylacrylamide and Its Analogues

Monomer Synthesis Routes

The creation of N-tetradecylacrylamide and other N-alkylacrylamides relies on robust chemical reactions that can efficiently form the amide bond. The choice of synthetic pathway often depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction.

Chemical Synthesis Approaches

Several chemical methods have been established for the synthesis of N-alkylacrylamides. Among the most prominent and widely utilized is the Schotten-Baumann reaction. wikipedia.orgjk-sci.comorganic-chemistry.orgtestbook.com This method involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base. jk-sci.comorganic-chemistry.org

Specifically for this compound, the synthesis is typically achieved by reacting tetradecylamine (B48621) with acryloyl chloride. The reaction is generally carried out in a two-phase solvent system, often consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The base, dissolved in the aqueous phase, serves to neutralize the hydrochloric acid generated during the reaction, which in turn drives the equilibrium towards the formation of the amide product. organic-chemistry.orgtestbook.com

The general reaction is as follows:

Generated code

Other synthetic strategies for N-alkylacrylamides include the Ritter reaction, which involves the reaction of an olefin with a nitrile in the presence of a strong acid. For instance, N-(sec-octyl) acrylamide (B121943) has been synthesized via the Ritter reaction between acrylonitrile (B1666552) and octene-1.

A comparative analysis of different synthetic methods for this compound highlights the advantages and disadvantages of each approach. The Schotten-Baumann reaction is often favored for its high yield and scalability, making it suitable for industrial production. Alternative methods, such as direct amidation and enzymatic synthesis, offer benefits in terms of safety and environmental impact, though they may present challenges in terms of yield and cost.

Table 1: Comparative Analysis of Synthesis Methods for this compound

Method Typical Yield Key Advantages Key Limitations Reference
Schotten-Baumann Reaction ~85%High yield, cost-effective, scalable.Use of hazardous acryloyl chloride.
Direct Amidation ~75%Higher safety profile than Schotten-Baumann.Moderate yield and scalability.
Enzymatic Synthesis ~50%Environmentally friendly, high selectivity.Lower yield, higher cost, less scalable.
Umpolung Amide Synthesis TheoreticalPotentially novel route.Not yet demonstrated for this compound.

Derivatization Strategies for N-Alkylacrylamides

The functionalization of N-alkylacrylamides can be achieved through various derivatization strategies, allowing for the fine-tuning of polymer properties. One common approach is the post-polymerization modification of a pre-existing polymer backbone. For example, poly(acrylic acid) can be derivatized by reacting its pendant carboxylic acid groups with a range of amine-terminated molecules. This method has been shown to be effective using condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).

Another strategy involves the direct synthesis of functionalized monomers prior to polymerization. This allows for precise control over the type and placement of functional groups within the resulting polymer. For instance, N-alkylacrylamides with additional functional groups can be prepared by selecting appropriately functionalized starting amines for the Schotten-Baumann reaction. These derivatization approaches are crucial for creating polymers with specific responsive behaviors or for introducing sites for further chemical modification.

Polymerization Techniques

The conversion of this compound and its analogues into polymers can be accomplished through several polymerization methods. The choice of technique significantly influences the resulting polymer's molecular weight, dispersity, and architecture.

Radical Polymerization Methods

Radical polymerization is a widely used method for producing poly(N-alkylacrylamide)s due to its tolerance of a wide range of functional groups and less stringent reaction conditions compared to ionic polymerizations. cmu.edu

Free radical polymerization is a conventional and straightforward method for polymerizing N-alkylacrylamides. uc.edu The process is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. tcichemicals.com These radicals then react with monomer units to propagate the polymer chain. uc.edu

The polymerization of this compound has been demonstrated in the context of creating copolymers. For example, a betaine-type salt-resistant polymer was synthesized by copolymerizing acrylamide, this compound, and acrylamidopropyl betaine (B1666868) using an ammonium (B1175870) persulfate/ammonium bisulfite redox initiation system at low temperatures. google.com This highlights the utility of free radical polymerization in creating functional copolymers incorporating the hydrophobic this compound monomer.

Controlled radical polymerization (CRP) methods, also known as living radical polymerization, offer precise control over the polymer's molecular weight, architecture, and dispersity. sigmaaldrich.com These techniques are characterized by a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. wikipedia.org

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. wikipedia.orgnih.gov While ATRP has been successfully applied to a variety of monomers, the polymerization of acrylamide-based monomers can be challenging. cmu.edu The copper catalyst can complex with the amide group, which can affect the deactivation process and lead to a loss of control. cmu.edu However, careful selection of ligands, solvents, and initiators can lead to well-controlled polymerization of N-substituted acrylamides. mdpi.com For instance, the use of specific ligands like Me₆Tren has shown promise in controlling the ATRP of N-isopropylacrylamide. mdpi.com While specific examples for this compound are not abundant, the principles established for other N-alkylacrylamides are applicable.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. nih.gov This method offers excellent control over the polymerization of a wide range of monomers, including acrylamides, under various reaction conditions. nih.gov The choice of CTA is crucial for the successful RAFT polymerization of acrylamides. nih.gov RAFT has been employed to synthesize well-defined block copolymers containing N-isopropylacrylamide, demonstrating its potential for creating complex architectures with other N-alkylacrylamides like this compound. researchgate.net The technique has also been adapted for dispersion polymerization in n-alkanes, using a thermoresponsive poly(tert-octyl acrylamide) as a stabilizer. whiterose.ac.uk

Table 2: Overview of Radical Polymerization Techniques for N-Alkylacrylamides

Polymerization Technique Key Features Advantages Challenges for N-Alkylacrylamides
Free Radical Polymerization Simple, robust, wide monomer scope.Industrially scalable, tolerant to impurities.Poor control over molecular weight and architecture (high dispersity).
Atom Transfer Radical Polymerization (ATRP) Controlled/living polymerization, well-defined architecture.Narrow molecular weight distribution, complex architectures possible.Catalyst complexation with amide groups can lead to loss of control.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Controlled/living polymerization, versatile CTA chemistry.Broad monomer compatibility, tolerance to functional groups, no metal catalyst.Requires careful selection of CTA for efficient control.
Controlled Radical Polymerization (CRP) Techniques
Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used method for creating well-defined polymers. wikipedia.orgspringernature.com It involves the reversible transfer of a halogen atom between a catalyst, typically a transition metal complex, and a growing polymer chain. wikipedia.orgspringernature.com This process allows for the synthesis of a wide variety of polymers with controlled architectures from numerous monomers. springernature.com

Key components of an ATRP system include the monomer, an initiator with a transferable halogen, a transition metal catalyst (commonly copper, iron, ruthenium, nickel, or osmium), and a ligand to solubilize the metal salt and adjust its reactivity. wikipedia.org The polymerization of N,N-dimethylacrylamide (DMAA) has been achieved using a RuCl2(PPh3)3/alkyl halide initiator system in the presence of Al(Oi-Pr)3, yielding polymers with controlled molecular weights. researchgate.net For the polymerization of acrylamide in aqueous media, water-soluble initiators like 2-chloropropionamide (B1208399) and a CuCl/bipyridine catalyst system have been used. researchgate.net

Despite its successes, ATRP of N,N-dimethylacrylamide has presented challenges, with some studies reporting a lack of control, leading to broad molecular weight distributions. cmu.edu This has been attributed to the stabilization of the radical by the complexation of copper salts with the amide group, which hinders the deactivation step. cmu.edu However, other research has demonstrated that by using specific ligand and initiator combinations, such as a Me6Tren ligand with a copper(I) chloride catalyst, well-controlled polymerization of N-isopropylacrylamide (NIPAAm) can be achieved. mdpi.com This system has also been shown to be effective for creating block copolymers of NIPAAm with other N-substituted acrylamides. mdpi.com

Table 1: Representative Conditions for ATRP of Acrylamide-based Monomers

MonomerInitiatorCatalyst/LigandSolventTemperature (°C)ObservationsReference
N,N-Dimethylacrylamide (DMAA)CCl3BrRuCl2(PPh3)3/Al(Oi-Pr)3Toluene60-80Controlled molecular weight, Mw/Mn ~1.6 researchgate.net
Acrylamide2-ChloropropionamideCuCl/BipyridineWater130- researchgate.net
N-isopropylacrylamide (NIPAAm)Ethyl-2-chloropropionateCuCl/Me6TrenWater/DMFRoom TempGood control, suitable for block copolymers mdpi.com
N,N-Dimethylacrylamide (DMAA)Methyl-2-chloropropionateCuCl/Ligand 5--Narrow polydispersity (1.11) cmu.edu
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique used to synthesize polymers with well-defined structures and low polydispersity. acs.orgfigshare.com The process involves a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization to control chain growth. jku.at

RAFT polymerization has been successfully applied to a variety of N-alkyl-substituted acrylamides. acs.org The reactivity of these monomers in RAFT polymerization is influenced by the N-alkyl substitution groups. acs.org For instance, N,N-dialkyl-substituted acrylamides often exhibit better-controlled polymerization compared to N-monoalkyl-substituted monomers, showing lower polydispersity indices (PDI) and faster polymerization rates. acs.org This is attributed to the stronger electron-donating effect of the N,N-disubstituted structure. acs.org

A typical RAFT polymerization procedure involves dissolving the monomer, a RAFT agent (like 2-dodecylsulfanylthiocarbonyl-sulfanyl-2-methylpropionic acid, DMP), and a radical initiator (such as 2,2'-azoisobutyronitrile, AIBN) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org The reaction is then carried out under an inert atmosphere at a specific temperature. acs.org This method has been used to create block copolymers by sequential monomer addition, where a polymer from the first block acts as a macro-CTA for the polymerization of the second monomer. figshare.comacs.org

Table 2: RAFT Homopolymerization of N-n-propylacrylamide (PnPA) Reaction conditions: DMP as RAFT agent, AIBN as initiator, in DMSO at 70 °C.

Reaction TimeMolecular Weight (Mn)Polydispersity Index (PDI)
VariesIncreases with timeGenerally low

Data derived from graphical representations in the source material. acs.org

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate growing polymer chains. icp.ac.ru This reversible capping allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. acs.org The process typically involves an alkoxyamine initiator, which can thermally decompose to generate an alkyl radical (the actual initiator) and a persistent nitroxide radical. icp.ac.ru

Initially, NMP was primarily used for styrenic monomers, but advancements with second-generation nitroxides, such as SG1, have expanded its application to acrylates, acrylamides, and other monomers. acs.orgresearchgate.net For N-substituted acrylamides, NMP offers a pathway to well-defined polymers. researchgate.net For example, the polymerization of N-isopropylacrylamide (NIPAM) has been successfully controlled using the highly sterically hindered nitroxide 2,2,6,6-tetraethylpiperidin-4-on-N-oxyl. acs.org

A typical NMP of NIPAM can be conducted in a solvent like perdeuterated benzene (B151609) at elevated temperatures (e.g., 125 °C) using an alkoxyamine initiator. acs.org The living character of these polymerizations has been confirmed by the linear increase of molecular weight with conversion and the ability to perform chain-extension experiments. researchgate.net The use of specific nitroxides, such as the β-phosphonylated nitroxide SG1, in conjunction with an initiator like AIBN, has been shown to produce well-defined poly(N,N-dimethylacrylamide). researchgate.net

Table 3: Key Components in Nitroxide-Mediated Polymerization

ComponentFunctionExamplesReference
Nitroxide Persistent radical for reversible terminationTEMPO, SG1, TIPNO icp.ac.ruacs.org
Initiator Source of initiating radicalsBenzoyl peroxide, AIBN, Alkoxyamines icp.ac.ruresearchgate.net
Monomer Building block of the polymerStyrene, Acrylates, Acrylamides (e.g., NIPAM, DMAA) acs.orgresearchgate.net

Solid-State Polymerization

Solid-state polymerization (SSP) is a process where a crystalline monomer is polymerized below its melting point. e-bookshelf.de This technique is particularly useful for producing high molecular weight polymers from monomers that are crystalline at the reaction temperature. vot.pl The polymerization is often initiated by high-energy radiation, such as γ-rays. researchgate.net

Research has been conducted on the solid-state polymerization of a homologous series of N-tert-alkylacrylamides, ranging from N-tert-butylacrylamide to N-tert-tetradecylacrylamide. researchgate.netresearchgate.net In these studies, the polymerization was induced by γ-radiation. researchgate.net It was observed that the reactivity of the monomers in the solid state showed a correlation with their reactivity in solution polymerization. researchgate.net

For N-alkylmaleimides, another class of monomers polymerized in the solid state, the rate of polymerization was found to increase with the length of the alkyl chain. researchgate.net The polymerization curves often exhibit a sigmoidal shape, with high reaction rates and conversions achieved at temperatures just below the monomer's melting point. researchgate.net The process can be influenced by factors such as radiation dose and temperature. researchgate.net Two-dimensional polymers have also been synthesized via solid-state polymerization of phenazine-based precursor crystals, highlighting the versatility of this method for creating ordered structures. nih.gov

Table 4: Factors Influencing Solid-State Polymerization of N-alkylmaleimides

FactorEffect on Polymerization Rate
Temperature Increases with increasing temperature
Radiation Dose Increases with increasing dose
Alkyl Chain Length Increases with longer alkyl chains

Based on findings for N-alkylmaleimides. researchgate.net

Solution Polymerization

Solution polymerization is a method where the monomer is dissolved in a non-reactive solvent that also contains the polymerization initiator. wikipedia.org A key advantage of this technique is that the solvent helps to dissipate the heat generated during the exothermic polymerization reaction and reduces the viscosity of the reaction mixture. wikipedia.org This facilitates better temperature control and prevents autoacceleration. wikipedia.org

This method is widely used for the synthesis of various polymers, including those based on acrylamide. wikipedia.org For instance, the radical polymerization of N,N-dimethyl-α-(hydroxymethyl)acrylamide has been conducted in 1,4-dioxane (B91453) using AIBN as the initiator. mdpi.com Similarly, the RAFT polymerization of tert-octyl acrylamide has been performed in 1,4-dioxane. rsc.org

However, a significant drawback of solution polymerization is that the presence of the solvent can lead to chain transfer reactions, which can limit the achievable molecular weight of the polymer. wikipedia.org The choice of solvent is crucial, as some solvents, particularly chlorinated hydrocarbons, are more prone to chain transfer. wikipedia.org After polymerization, the solvent must be removed to obtain the pure polymer, which adds to the process cost and can have environmental implications. wikipedia.org

Table 5: Examples of Polymers Produced by Solution Polymerization

PolymerMonomer(s)SolventApplicationReference
Polyacrylonitrile (PAN)AcrylonitrileDMF, DMSOFibers wikipedia.org
Polyacrylic acid (PAA)Acrylic acidWaterThickeners, adhesives wikipedia.org
Polyvinyl acetateVinyl acetateMethanol (B129727)Precursor for polyvinyl alcohol wikipedia.org
Aromatic polyamides-N-methyl-pyrrolidone/CaCl2Kevlar, Nomex wikipedia.org

Emulsion Polymerization

Emulsion polymerization is a heterogeneous polymerization process widely used to produce polymer latexes. researchgate.net In a typical setup, a relatively hydrophobic monomer is emulsified in a continuous aqueous phase with the aid of a surfactant. researchgate.net The polymerization is then initiated by either a water-soluble or an oil-soluble initiator. researchgate.net The process is characterized by the presence of monomer droplets, micelles, and growing polymer particles. researchgate.net

One of the key features of emulsion polymerization is the segregation of growing polymer chains within a large number of discrete particles, which reduces the rate of bimolecular termination. researchgate.net This often leads to both a high rate of polymerization and the formation of high molecular weight polymers. researchgate.netresearchgate.net The type and concentration of the emulsifier are crucial as they affect the number and size of the latex particles, which in turn influence the polymerization kinetics and the properties of the final latex. researchgate.net

This technique has been employed for the polymerization of acrylamide-based monomers. For example, a fluorescent polymer was synthesized by the radical emulsion polymerization of N-isopropylacrylamide (NIPAM) crosslinked with a divinylazonaphthol monomer. rsc.org Furthermore, emulsion polymerization techniques have been used in the preparation of hydrophobic associated polymers, which can involve monomers like this compound. google.com Advanced methods like mini-emulsion polymerization offer even greater control over particle size and allow for the creation of complex polymer architectures and nanocomposites. numberanalytics.com

Table 6: Components of a Typical Emulsion Polymerization System

ComponentRoleExampleReference
Monomer Polymer building blockStyrene, Butyl acrylate, N-isopropylacrylamide researchgate.net
Continuous Phase Dispersion mediumWater researchgate.net
Surfactant/Emulsifier Stabilizes monomer droplets and polymer particlesSodium dodecyl sulfate, Ionic liquids researchgate.netmdpi.com
Initiator Generates free radicalsSodium persulfate, AIBN researchgate.net

Condensation Polymerization in Polymer Synthesis

Condensation polymerization, also known as step-growth polymerization, is a process where monomers containing two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as water or methanol as byproducts. ck12.orgsavemyexams.com Unlike addition polymerization, which involves the reaction of monomers with double or triple bonds, condensation polymerization proceeds through the formation of bonds like ester or amide linkages. savemyexams.comlibretexts.org

This type of polymerization typically occurs more slowly than addition polymerization and often requires heat. libretexts.orglibretexts.org The resulting polymers generally have lower molecular weights in the initial stages, with shorter chains combining to form longer ones as the reaction progresses. libretexts.orglibretexts.org The presence of polar functional groups in the polymer backbone, such as in polyamides and polyesters, often leads to strong intermolecular forces like hydrogen bonding, which can enhance crystallinity and tensile strength. libretexts.orglibretexts.org

While the direct synthesis of this compound itself is not a condensation polymerization, the principles of condensation reactions are fundamental to the synthesis of polyamides, a class of polymers to which polyacrylamides are related through the amide functional group. ck12.org For example, Nylon-6,6 is a classic polyamide formed from the condensation reaction of adipic acid (a dicarboxylic acid) and hexanediamine (B8719201) (a diamine), with the elimination of water. ck12.orgksu.edu.sa The formation of the amide bond (-CONH-) is the key step in this process. savemyexams.com

Table 7: Comparison of Addition and Condensation Polymerization

FeatureAddition PolymerizationCondensation PolymerizationReference
Monomer Type Contains C=C or C≡C bondsContains two or more functional groups (e.g., -OH, -COOH, -NH2) savemyexams.com
Byproduct NoneSmall molecule (e.g., H2O, HCl) is eliminated savemyexams.com
Polymer Backbone Typically contains only carbon atomsContains heteroatoms (e.g., O, N) in the backbone libretexts.org
Polymerization Speed Generally fastGenerally slow, often requires heat libretexts.orglibretexts.org

Kinetic and Mechanistic Studies of N Tetradecylacrylamide Polymerization

Investigation of Reaction Kinetics

The kinetics of N-Tetradecylacrylamide polymerization are influenced by several factors, including the choice of initiator, temperature, radiation, and the solvent environment. Understanding these influences allows for the precise control of the polymerization process.

The selection and concentration of the initiator system are critical parameters that significantly affect the rate of polymerization. For free-radical polymerization of acrylamide (B121943) derivatives, common initiators include thermal initiators, photoinitiators, and redox systems.

Research on various methacrylate (B99206) and acrylamide systems demonstrates that an increase in initiator concentration generally leads to a higher polymerization rate. nih.gov This is attributed to an increased number of primary radicals generated, which in turn initiates more polymer chains simultaneously. nih.gov For example, in methacrylate bone cements, increasing the concentration of the initiator benzoyl peroxide (BPO) while keeping the co-initiator constant resulted in a faster polymerization rate and a shorter time to reach the maximum rate. nih.gov Similarly, studies on diacrylate monomer polymerization show that the polymerization rate increases with photoinitiator concentration up to an optimal point, beyond which side reactions may become more prevalent. researchgate.net While specific studies on this compound are limited, these general principles are expected to apply. The choice between initiator types, such as azo compounds like azo-bis-isobutyronitrile (AIBN) or peroxides like BPO, can also influence kinetics due to their different decomposition rates at various temperatures. ichtj.waw.pl

Table 1: Illustrative Influence of Initiator Concentration on Polymerization Rate for an Acrylamide System

Initiator Concentration (wt%) Relative Polymerization Rate Time to Max. Rate (min)
0.1 1.0 15
0.3 2.5 8
0.5 4.0 5
0.7 4.8 4

Note: This table is based on general findings for acrylamide systems and is for illustrative purposes only. Data is derived from principles discussed in reference nih.gov.

Similarly, when polymerization is induced by radiation, the dose and dose rate are key parameters. Higher radiation doses generally lead to a greater concentration of initiating radicals, thereby increasing the polymerization rate. researchgate.netmdpi.com Research on N-alkylmaleimides demonstrated that the initial rate of polymerization and the limiting conversion increased with both the radiation dose and the temperature. researchgate.net The length of the alkyl chain on the monomer can also play a role; in the N-alkylmaleimide series, the polymerization rate increased with the length of the alkyl chain. researchgate.net This suggests that the C14 alkyl chain of this compound could influence its polymerization reactivity compared to shorter-chain analogues.

Table 2: Illustrative Effect of Temperature on Monomer Conversion

Initial Temperature (°C) Final Monomer Conversion (%)
22 58.3
30 62.1
35 64.5
60 67.3

Note: This table illustrates the general positive correlation between temperature and monomer conversion in polymerization, based on data for resin-composites. addent.comukens.de It is for illustrative purposes only.

The solvent environment can profoundly impact polymerization kinetics through effects on solubility, chain conformation, and the reactivity of propagating species. For the polymerization of N,N-dimethylacrylamide, a related monomer, a strong acceleration in the polymerization rate is observed when changing from organic solvents to an aqueous medium. researchgate.net This is attributed to hydrogen bonding between the water molecules and the amide carbonyl group, which affects the kinetics. researchgate.net

Conversely, for this compound, which possesses a long, hydrophobic C14 tail, solubility is a primary consideration. It exhibits different copolymerization behavior in tert-butanol (B103910) or benzene (B151609) compared to more hydrophilic acrylamides. In atom transfer radical polymerization (O-ATRP) of other acrylates, polymerizations conducted in less polar solvents like tetrahydrofuran (B95107) (THF) or benzene proceeded in a more controlled fashion compared to those in polar aprotic solvents like dimethylformamide (DMF). nih.gov The polarity of the solvent can influence the stability of the propagating radical and the transition state, thereby altering the propagation rate constant. Therefore, the choice of solvent for this compound polymerization is a balance between monomer solubility and kinetic control, with non-polar or moderately polar solvents often being preferred.

Monomer conversion, the extent to which monomer molecules have been incorporated into polymer chains, is a key measure of reaction progress. Studies on various polymer systems show a strong positive correlation between temperature and monomer conversion. ukens.de Increasing the reaction temperature generally leads to a higher final conversion percentage. nih.govukens.de For example, in one study, increasing the temperature from 3°C to 60°C resulted in an increase in monomer conversion from 31.6% to 67.3%. ukens.de

The duration of the reaction or exposure to an initiation source (like UV light or radiation) also directly impacts conversion. ukens.de Higher initiator concentrations can also lead to higher conversion, although this effect can plateau. nih.gov In some systems, after an initial rapid polymerization, the rate can slow down significantly as the viscosity of the medium increases, a phenomenon known as the gel effect or autoacceleration, which can trap remaining monomer and limit the final conversion. ichtj.waw.pl High monomer conversion is crucial for ensuring the desired mechanical and physical properties of the final polymer. plos.org

Polymerization Mechanism Elucidation

Understanding the step-by-step mechanism of polymerization is fundamental to controlling the final polymer's architecture. For this compound, polymerization typically proceeds via a free-radical mechanism, especially when using thermal or radiation initiation.

The free-radical polymerization of this compound follows the classical mechanistic steps of initiation, propagation, and termination. masterorganicchemistry.com

Initiation: The process begins with the formation of active radical species from an initiator molecule (e.g., thermal decomposition of AIBN or BPO) or through the interaction of high-energy radiation with the monomer or solvent. ichtj.waw.plmdpi.com These primary radicals then attack the vinyl double bond of an this compound monomer, creating a monomer radical.

Propagation: This is a chain reaction where the newly formed monomer radical adds to the double bond of another monomer molecule. libretexts.org This process repeats, rapidly increasing the length of the polymer chain. masterorganicchemistry.com The radical active center is continuously transferred to the newly added monomer unit at the end of the growing chain. The propagation rate is influenced by factors like monomer concentration, temperature, and steric hindrance from the bulky tetradecyl group.

Termination: The growth of a polymer chain ceases through termination reactions. This typically occurs when two growing radical chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation), resulting in two stable polymer chains. ichtj.waw.pl

Radiation-induced polymerization can be initiated by radicals formed from the radiolysis of the monomer itself or the solvent. mdpi.com In aqueous solutions, hydroxyl radicals (·OH) generated from water radiolysis are often the main initiating species. ichtj.waw.pl For a monomer like this compound, which has low water solubility, polymerization in bulk or in organic solvents would involve radicals generated directly from the monomer or the organic solvent. The entire process, from initiation to termination, determines the final molecular weight and structure of the resulting poly(this compound).

Solid-State Polymerization Mechanisms

The solid-state polymerization of N-alkylacrylamides, including this compound, is often initiated by high-energy radiation, such as gamma (γ) rays. This method is advantageous as it can be carried out at temperatures below the monomer's melting point and without the need for chemical initiators.

Studies on a homologous series of N-tert-alkylacrylamides, which includes N-tert-tetradecylacrylamide, have been conducted to elucidate the mechanism of γ-radiation-induced solid-state polymerization. researchgate.netresearchgate.net The polymerization process in the solid state is significantly influenced by the crystal structure and molecular packing of the monomer. researchgate.net Upon exposure to γ-radiation, radical species are formed within the crystalline monomer, initiating the polymerization chain reaction. iaea.orgbme.hu

Electron Spin Resonance (ESR) spectroscopy studies on irradiated N-tert-butylacrylamide, a related monomer, have helped in identifying the primary radicals formed. iaea.org The process typically involves the formation of a radical on the vinyl group, which then propagates through the crystal lattice. researchgate.net The kinetics of this post-irradiation polymerization can be complex, often showing a decay in the polymerization rate over time as the propagating radicals become trapped or terminate. researchgate.net In some cases, the polymerization rate is observed to have a maximum value just below the melting point of the monomer. researchgate.net

Chain Length Effects on Polymerization

The length of the N-alkyl substituent plays a crucial role in the polymerization kinetics of N-alkylacrylamides. In the context of the homologous series of N-tert-alkylacrylamides, a general observation is that the rate of solid-state polymerization is influenced by the length of the alkyl chain. researchgate.netresearchgate.net

Research on the solid-state polymerization of N-alkylmaleimides, another class of vinyl monomers, has shown that polymerization rates tend to increase with the length of the alkyl chain. researchgate.net This has been attributed to the role of the long aliphatic substituents in influencing the molecular mobility and packing within the crystal lattice. bme.hu A longer alkyl chain can lead to a different crystalline arrangement and may provide greater mobility for the monomer units, thereby facilitating the propagation step.

A comparison between the melting points of the monomers in the N-tert-alkylacrylamide series and their reactivity in the solid state has indicated that, in general, higher polymerization rates correspond to lower melting temperatures. researchgate.netresearchgate.net This suggests that monomers with weaker crystal lattices (and thus lower melting points) may exhibit faster polymerization due to the increased mobility of the monomer molecules. The structure and symmetry of the substituent group are also important factors that affect the polymerization rate. researchgate.net In solution polymerization, the polymerization activities of methyl alkyl diallyl ammonium (B1175870) chlorides were observed to decrease as the alkyl chain length increased, an effect attributed to increased steric hindrance and hydrophobicity. nih.gov However, in the solid state, the effect of the long chain on the crystal lattice structure appears to be a more dominant factor.

The following table summarizes the conceptual relationship between the alkyl chain length and its effect on solid-state polymerization based on findings from related monomer systems.

PropertyEffect of Increasing Alkyl Chain LengthRationale
Polymerization Rate Generally increases in solid-state polymerization of some vinyl monomers. researchgate.netThe long alkyl chain influences the crystal packing and may increase molecular mobility within the lattice, facilitating chain propagation. bme.hu
Monomer Melting Point Varies with chain length and symmetry.Changes in intermolecular forces and crystal packing efficiency.
Reactivity vs. Melting Point Higher polymerization rates often correspond to lower melting points. researchgate.netresearchgate.netWeaker crystal lattices (lower melting points) allow for greater monomer mobility.
Steric Hindrance Increases with chain length.In solution, this can decrease the polymerization rate. nih.gov In the solid state, its effect is coupled with crystal lattice effects.

Polymer Architectures and Structural Characterization of N Tetradecylacrylamide Derivatives

Homopolymers and Copolymers

Polymers derived from N-Tetradecylacrylamide can be broadly classified as either homopolymers or copolymers, each offering distinct properties. A homopolymer is a type of polymer composed of a single repeating monomer unit. epo.org In this case, a homopolymer would consist solely of this compound units linked together, forming poly(this compound). epo.org

Copolymers are derived from two or more different monomer species. epo.org this compound can be copolymerized with various other monomers to create materials that combine the properties of each constituent. For instance, copolymerizing the hydrophobic this compound with a hydrophilic monomer can produce amphiphilic copolymers with applications in stabilization and drug delivery. The ratio of the comonomers is a critical parameter that can be fine-tuned to achieve desired characteristics.

Polymers of this compound can be synthesized with either linear or branched architectures. epo.org Linear polymers consist of monomer units linked end-to-end in a single, unbranched chain. nguyenstarch.com In contrast, branched polymers feature side chains or branches extending from the main polymer backbone, leading to a more complex and globular three-dimensional structure. nguyenstarch.com

The architecture has a significant impact on the polymer's physical properties. Linear polymers, due to their ability to entangle and align, typically result in materials with higher viscosity and crystallinity compared to their branched counterparts of similar molecular weight. Branched polymers, including star, comb, and hyperbranched structures, possess a higher number of chain ends and a more compact conformation. nguyenstarch.com This often leads to increased solubility and lower solution viscosity. nguyenstarch.com Studies on related poly(N-alkylacrylamides), such as poly(N-isopropylacrylamide), have shown that branched architectures exhibit different binding and response behaviors compared to linear analogues, a principle that applies to this compound derivatives as well. nih.gov The choice between a linear and a branched structure is therefore a key design consideration for tailoring the final material's properties.

Block copolymers are a class of macromolecules composed of two or more distinct, covalently linked homopolymer blocks. The synthesis of well-defined block copolymers containing an this compound block can be achieved using controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govmdpi.com These methods allow for precise control over molecular weight, block composition, and low polydispersity. mdpi.com

A common strategy for synthesizing an AB diblock copolymer involves two sequential steps:

Synthesis of the First Block: A first monomer is polymerized using a suitable initiator to create a "living" polymer chain, often referred to as a macroinitiator.

Chain Extension with the Second Block: A second monomer, such as this compound, is introduced to the system. The polymerization continues from the active end of the macroinitiator, growing the second block. nih.gov

For example, a hydrophilic polymer block like poly(ethylene glycol) (PEG) or poly(N-isopropylacrylamide) could be synthesized first, followed by the addition of this compound to form an amphiphilic diblock copolymer. Such structures are capable of self-assembly in selective solvents to form nanoscale structures like micelles or polymersomes, where the hydrophobic poly(this compound) blocks would form the core and the hydrophilic blocks would form the stabilizing corona. mdpi.com

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of functional end groups. nguyenstarch.com Unlike perfectly structured dendrimers, their synthesis is typically a one-pot process, resulting in a less regular structure. One effective method for creating hyperbranched polyacrylamides is through the RAFT copolymerization of a monovinyl monomer with a divinyl monomer, which acts as a branching agent or "cross-linker". researchgate.netrsc.org

In this approach, this compound (a monovinyl monomer) could be copolymerized with a small amount of a divinyl monomer, such as N,N′-methylenebis(acrylamide). The controlled nature of RAFT polymerization allows for the formation of a soluble, hyperbranched structure while preventing macroscopic gelation. researchgate.net Another route involves the melt-polymerization of acrylamide (B121943) monomers initiated by nucleophiles, which promotes the formation of zwitter-ionic intermediates that favor branched growth over linear chain propagation, resulting in a highly branched polyamide structure. chemrxiv.org The resulting hyperbranched polymers containing this compound units would exhibit properties distinct from their linear counterparts, including high solubility, low viscosity, and a high density of terminal functional groups available for further modification. acs.org

Advanced Spectroscopic and Diffractional Characterization

The structural verification of polymers derived from this compound relies heavily on advanced spectroscopic techniques. Methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the polymer's identity, structure, and purity. polyanalytik.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the detailed molecular structure of polymers. nih.gov For poly(this compound) and its copolymers, ¹H NMR and ¹³C NMR provide critical information regarding chemical composition, monomer conversion, degree of branching, and end-group analysis. polyanalytik.com

In a typical ¹H NMR spectrum of poly(this compound), distinct signals corresponding to the protons in different chemical environments of the polymer are observed. The broad peaks in the polymer backbone region are characteristic of macromolecular structures. By integrating the areas of specific peaks, one can determine the ratio of monomers in a copolymer or confirm the structure of a homopolymer. nih.gov

Table 1. Predicted ¹H NMR Chemical Shifts for Poly(this compound).
Chemical Shift (δ, ppm)AssignmentDescription
~0.88-CH₃Terminal methyl group of the tetradecyl chain.
~1.25-(CH₂)₁₁-Bulk methylene (B1212753) groups of the long alkyl chain.
~1.5-1.7-CH-CH₂-Protons of the main polymer backbone (methine group).
~2.1-2.4-CH-CH₂-Protons of the main polymer backbone (methylene group).
~3.2-3.4-NH-CH₂-Methylene group adjacent to the amide nitrogen.
~7.5-8.0-NH-Amide proton, which can be broad and may exchange with solvent.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com It is highly effective for confirming the polymerization of this compound. govinfo.gov The process involves comparing the spectrum of the monomer with that of the resulting polymer. The most significant change is the disappearance of peaks associated with the vinyl group (C=C) of the monomer, which indicates that the polymerization reaction has successfully occurred. researchgate.net

The key functional groups of this compound, such as the amide C=O and N-H bonds, remain in the polymer and can be clearly identified in the FTIR spectrum. These peaks serve as a "fingerprint" for the poly(this compound) structure. redalyc.org

Table 2. Comparison of Characteristic FTIR Peaks for this compound Monomer and its Polymer.
Wavenumber (cm⁻¹)AssignmentMonomerPolymerDescription of Change
~3300N-H stretchPresentPresentAmide N-H bond remains.
~2920 & ~2850C-H stretch (alkyl)PresentPresentAlkyl C-H bonds of the tetradecyl chain remain.
~1655C=O stretch (Amide I)PresentPresentAmide carbonyl group remains.
~1620C=C stretch (vinyl)PresentAbsentDisappearance confirms polymerization of the vinyl group.
~1550N-H bend (Amide II)PresentPresentAmide N-H bond remains.

X-Ray Diffraction (XRD) Analysis of Polymer Structure

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique used to investigate the atomic and molecular structure of materials. numberanalytics.com In polymer science, XRD is crucial for determining the degree of crystallinity, identifying the crystalline form (polymorphism), and measuring structural parameters like crystallite size and interlayer spacing. thermofisher.comicdd.com Polymers can exist in various forms, from highly crystalline to completely amorphous, or as semi-crystalline materials containing both ordered crystalline regions and disordered amorphous regions. icdd.com

The structure of polymers derived from this compound is significantly influenced by the long C14 alkyl side chains. These side chains can self-organize into ordered, layered structures, leading to a semi-crystalline morphology. The XRD pattern of such polymers typically features a combination of sharp diffraction peaks, corresponding to the ordered crystalline domains, and a broad amorphous halo, resulting from the disordered polymer backbone and side chains. mdpi.comresearchgate.net

The sharp peaks arise from the constructive interference of X-rays scattered by the periodically arranged atoms within the crystalline lamellae, governed by Bragg's Law (nλ = 2d sinθ). numberanalytics.com Analysis of these peaks provides key information:

Peak Position (2θ): The angular position of a diffraction peak is used to calculate the d-spacing, which represents the distance between parallel atomic planes in the crystal lattice. For polymers with long side chains like poly(this compound), a characteristic sharp, high-intensity peak at a low 2θ angle is often observed. This peak corresponds to the interlayer spacing created by the ordered packing of the tetradecyl side chains.

Peak Intensity and Breadth: The intensity of the diffraction peaks is related to the amount of crystalline material present, while the breadth of the peaks can be used to estimate the size of the crystallites via the Scherrer equation.

The degree of crystallinity is a critical parameter that influences the polymer's mechanical, thermal, and optical properties. thermofisher.com It can be quantified from the XRD pattern by separating the integrated intensity of the crystalline peaks from that of the amorphous halo. thermofisher.com For instance, highly crystalline polymers tend to be more rigid and have higher melting points, whereas amorphous polymers are generally softer and more flexible. thermofisher.com

Representative XRD Data for a Semi-Crystalline this compound Copolymer

The following table presents typical data obtained from an XRD analysis of a polymer containing this compound, illustrating the layered structure induced by the long alkyl side chains.

Peak NumberDiffraction Angle (2θ)d-spacing (Å)Description
13.1°28.5Primary peak indicating side-chain packing (lamellar structure)
26.2°14.2Second-order diffraction of the side-chain packing
39.3°9.5Third-order diffraction of the side-chain packing
421.5° (broad)4.1Amorphous halo from the polymer backbone

This is a representative data table. Actual values may vary based on specific copolymer composition and processing conditions.

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgshimadzu.com.sg The molecular weight and its distribution are fundamental characteristics of a polymer, as they significantly influence its physical and mechanical properties, such as viscosity, toughness, and processability. smithers.com

GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.orgatascientific.com.au The process involves dissolving the polymer sample in a suitable solvent (eluent) and injecting it into a column packed with porous gel beads. wikipedia.org Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. This separation by size allows for the determination of the entire molecular weight distribution in a single analysis. knauer.net

A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column. shimadzu.com.sg To determine the molecular weight, a calibration curve is generated by running a series of well-characterized polymer standards (e.g., polystyrene) with narrow molecular weight distributions. knauer.netwarwick.ac.uk

The primary results obtained from GPC analysis are:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that is biased towards heavier molecules. It is more sensitive to the presence of high molecular weight species.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Đ = Mw/Mn). warwick.ac.uk This value provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length. Synthetic polymers are inherently polydisperse and typically have PDI values greater than 1.0.

For copolymers of this compound, GPC analysis provides crucial insights into how different reaction conditions (e.g., monomer ratio, initiator concentration, reaction time) affect the resulting polymer chain lengths and distribution. mdpi.comajchem-a.com

Representative GPC Findings for Synthesized this compound Copolymers

The table below shows illustrative GPC data for a series of copolymers synthesized under varying conditions. Tetrahydrofuran (B95107) (THF) is a common eluent for such analyses.

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
P-NTDA-128,50051,3001.80
P-NTDA-235,20073,9202.10
P-NTDA-341,60078,2001.88
P-NTDA-419,80045,5402.30

This is a representative data table. Data are calibrated against polystyrene standards. Mn = Number-Average Molecular Weight; Mw = Weight-Average Molecular Weight; PDI = Polydispersity Index.

This data allows researchers to correlate polymerization parameters with the resulting molecular weight, enabling precise control over the final properties of the this compound polymer. mdpi.com

Self Assembly Phenomena in N Tetradecylacrylamide Systems

Principles of Amphiphilic Self-Assembly

Amphiphilic molecules, such as N-Tetradecylacrylamide, are characterized by the presence of both a hydrophilic (water-loving) and a hydrophobic (water-fearing) moiety within the same molecule. nih.gov In the case of this compound, the acrylamide (B121943) group constitutes the polar, hydrophilic head, while the long tetradecyl (C14) alkyl chain serves as the nonpolar, hydrophobic tail. This dual nature is the primary driver for self-assembly in aqueous environments.

The resulting structures are not random but are well-defined aggregates whose geometry is dictated by a balance of intermolecular forces. These forces include van der Waals interactions between the alkyl chains, hydrogen bonding between the amide groups and water, and electrostatic interactions if the molecules carry a charge. nih.gov The specific architecture of the self-assembled structures is influenced by factors such as molecular geometry, concentration, temperature, and the ionic strength of the solution.

Formation of Micellar and Supramolecular Structures

In aqueous solutions, this compound molecules can spontaneously associate to form a variety of micellar and supramolecular structures. mdpi.com This assembly process is a direct consequence of their amphiphilic character and is governed by a delicate balance of hydrophobic and electrostatic interactions.

At a specific concentration, known as the critical micelle concentration (CMC), individual amphiphilic molecules (unimers) begin to aggregate into spherical structures called micelles. nih.gov Below the CMC, the molecules exist predominantly as unimers. Above the CMC, the unimers are in equilibrium with the micelles. The formation of micelles is a cooperative process, and the CMC is a key parameter that characterizes the self-assembly behavior of an amphiphile. For a series of N-alkylacrylamides, the CMC is expected to decrease with increasing alkyl chain length due to the enhanced hydrophobic interactions.

The general structure of a micelle formed by this compound in water would consist of a hydrophobic core, composed of the intertwined tetradecyl chains, shielded from the aqueous environment. The hydrophilic acrylamide head groups would form the outer corona of the micelle, interacting with the surrounding water molecules. nih.gov Beyond simple spherical micelles, other supramolecular architectures such as cylindrical micelles, vesicles (bilayer structures enclosing an aqueous compartment), and lamellar phases can also be formed, depending on the concentration of the amphiphile and the solution conditions. nih.gov

Hydrophobic interactions are the primary driving force for the self-assembly of this compound in aqueous solutions. researchgate.netnih.gov These interactions are not true bonds but rather an entropic effect arising from the tendency of water molecules to form a highly ordered cage-like structure around nonpolar molecules. When the hydrophobic tetradecyl chains of this compound molecules aggregate, they reduce the total hydrophobic surface area exposed to water. pradeepresearch.org This leads to a release of the ordered water molecules into the bulk solvent, resulting in a significant increase in the entropy of the system, which is thermodynamically favorable. nih.gov

The strength of these hydrophobic interactions is directly related to the length of the alkyl chain. The longer tetradecyl chain of this compound results in stronger hydrophobic interactions compared to its shorter-chain homologues. This increased hydrophobicity leads to a lower critical micelle concentration (CMC), meaning that micellization occurs at a lower concentration. The aggregation of the alkyl chains within the core of the micelle is further stabilized by van der Waals forces. pradeepresearch.org

In systems containing charged comonomers or surfactants, electrostatic repulsions or attractions can significantly influence the size, shape, and stability of the resulting aggregates. For instance, the incorporation of a charged species could lead to electrostatic repulsion between the head groups, favoring a higher curvature of the micellar surface and potentially leading to the formation of smaller, spherical micelles. Conversely, attractive electrostatic interactions could promote the formation of larger, more complex structures. The interplay between hydrophobic attraction and electrostatic repulsion is a key determinant of the final morphology of the self-assembled structures. nih.gov The ionic strength of the solution can also modulate these interactions; an increase in salt concentration can screen electrostatic repulsions, which may lead to changes in micellar shape and size. nih.gov

Colloidal Self-Assembly and Nanostructure Formation

Beyond the formation of simple micelles, this compound can be a building block for more complex colloidal self-assembly and the fabrication of ordered nanostructures. chemrxiv.org Colloidal self-assembly involves the spontaneous organization of pre-formed nanoscale objects, such as micelles or polymer particles, into larger, ordered arrays.

The micelles formed by this compound can act as fundamental building blocks in these hierarchical assemblies. Under certain conditions of concentration, temperature, and solvent, these micelles can pack into ordered structures, such as colloidal crystals. The interactions governing this higher-order assembly are a combination of repulsive forces, which prevent the colloids from collapsing into a disordered aggregate, and attractive forces, which hold them in a regular lattice. These forces can include screened electrostatic interactions, van der Waals forces, and depletion interactions.

The ability to control the self-assembly of this compound-based systems opens up possibilities for the creation of a wide range of nanostructured materials. For example, polymers containing this compound units can be designed to self-assemble into well-defined nanoparticles, which can then be further organized into larger superstructures.

Confined self-assembly refers to the organization of molecules or particles within a restricted geometric space, such as in thin films, droplets, or pores. nih.gov This confinement can impose constraints on the self-assembly process, leading to the formation of structures that are not observed in bulk solution. The interplay between the dimensions of the confining space and the preferred packing of the molecules dictates the final morphology of the assembly.

For this compound, confined self-assembly could be utilized to direct the formation of specific nanostructures. For instance, when a solution of this compound is evaporated on a solid substrate, the increasing concentration and the presence of the surface can guide the molecules to assemble into ordered monolayers or thin films. The orientation of the molecules within these films would be determined by the interactions with the substrate and the air interface. Similarly, self-assembly within the confined environment of an emulsion droplet can lead to the formation of well-defined nanoparticles or capsules. The curvature of the droplet interface can act as a template, influencing the packing of the amphiphilic molecules.

The fabrication of colloidal superstructures involves the controlled arrangement of colloidal particles into larger, ordered assemblies. chemrxiv.org The micelles or nanoparticles formed from this compound can serve as the constituent building blocks for these superstructures. Various strategies can be employed to guide the assembly of these colloidal components.

One common method is solvent evaporation-induced self-assembly, where a dispersion of the colloidal particles is slowly dried, causing the particles to pack into an ordered array. The final structure of the superstructure is influenced by factors such as the particle size and shape, the evaporation rate, and the interparticle interactions. Another approach involves the use of external fields, such as electric or magnetic fields, to direct the assembly of the colloids. Furthermore, template-assisted self-assembly can be used, where a pre-patterned substrate guides the deposition and organization of the colloidal particles. chemrxiv.org By carefully controlling these parameters, it is possible to fabricate a variety of colloidal superstructures, including two-dimensional arrays and three-dimensional crystals, from this compound-based building blocks.

Stimuli-Responsive Self-Assembled Systems

A thorough review of scientific literature did not yield specific research findings on the stimuli-responsive self-assembled systems of this compound. Consequently, detailed information, research findings, and data tables regarding the response of this compound systems to external stimuli such as temperature or pH could not be provided.

The field of stimuli-responsive polymers is extensive, with significant research focusing on various acrylamide derivatives. These studies often explore how changes in environmental conditions can trigger alterations in the structure and properties of self-assembled systems. However, specific data relating to this compound in this context is not presently available in the reviewed literature.

Rheological Behavior of N Tetradecylacrylamide Based Polymeric Materials

Viscoelastic Properties of Gels and Solutions

Polymeric materials based on N-Tetradecylacrylamide, particularly in the form of hydrogels and aqueous solutions, exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. This dual nature is a result of the interplay between the polymer chains and the solvent molecules, as well as the intermolecular and intramolecular interactions.

The viscoelastic properties of these materials can be quantified by dynamic oscillatory measurements, which yield the storage modulus (G') and the loss modulus (G''). G' represents the elastic component, or the energy stored per cycle of deformation, while G'' represents the viscous component, or the energy dissipated as heat per cycle. For a typical this compound-based hydrogel, G' is often higher than G'', indicating a more solid-like, gel structure.

Illustrative Data on Viscoelastic Properties of a Hypothetical this compound Copolymer Hydrogel

Angular Frequency (rad/s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.115030
118045
1022065
10025080

Note: This data is illustrative and represents the expected trend for a hydrophobically modified polyacrylamide gel. Specific values for a pure this compound polymer may vary.

Shear Rate Dependence and Flow Behavior

The viscosity of this compound-based polymer solutions is highly dependent on the applied shear rate, a characteristic feature of non-Newtonian fluids.

Newtonian and Non-Newtonian Flow Characteristics

At very low shear rates, solutions of this compound-based polymers may exhibit a Newtonian plateau, where the viscosity is independent of the shear rate. In this region, the hydrophobic associations between the tetradecyl chains have sufficient time to reform after being disrupted by the flow.

However, as the shear rate increases, these solutions typically display shear-thinning (pseudoplastic) behavior. nih.gov This phenomenon occurs because the increasing shear forces disrupt the network of hydrophobic associations and align the polymer chains in the direction of flow, leading to a decrease in viscosity. This shear-thinning property is advantageous in applications where low viscosity is required during processing (e.g., injection or pumping), but high viscosity is desired at rest.

In some cases, at very high shear rates, a second Newtonian plateau may be observed where the viscosity becomes independent of the shear rate again, as the polymer chains are fully aligned and the hydrophobic clusters are maximally disrupted.

Illustrative Data on Shear Rate Dependence of a Hypothetical this compound Solution

Shear Rate (s⁻¹)Apparent Viscosity (Pa·s)
0.0110.5
0.110.2
18.5
104.2
1001.5
10000.8

Note: This data is illustrative and represents the expected shear-thinning behavior of a hydrophobically associating polymer solution. Actual values will depend on factors like polymer concentration and temperature.

Thixotropic Behavior

Thixotropy is a time-dependent shear-thinning property. Certain gels or fluids that are thick or viscous under static conditions will flow (become thinner, less viscous) over time when shaken, agitated, or otherwise shear-stressed. They then take a fixed time to return to a more viscous state. This compound-based systems, with their network of reversible hydrophobic junctions, can exhibit thixotropic behavior.

When a constant shear rate is applied, the viscosity decreases over time as the structure breaks down. Upon removal of the shear, the structure begins to recover, and the viscosity increases back towards its original value. The rate of this recovery depends on the kinetics of the reformation of the hydrophobic associations. This property is valuable in applications such as coatings and inks, where a low viscosity is needed during application, followed by a rapid increase in viscosity to prevent dripping or spreading.

Temperature-Dependent Rheology and Phase Transitions

Temperature plays a significant role in the rheological behavior of this compound-based polymeric materials. The hydrophobic associations that govern the viscosity and viscoelasticity of these systems are sensitive to temperature changes.

For aqueous solutions of polymers containing this compound, an increase in temperature can lead to a more pronounced hydrophobic effect, which may initially increase the viscosity due to enhanced intermolecular associations. This is a phenomenon known as thermal thickening. However, beyond a certain temperature, the increased kinetic energy of the polymer chains can overcome the hydrophobic interactions, leading to a decrease in viscosity, which is the more typical behavior for polymer solutions.

In some N-alkylacrylamide-based polymers, a distinct phase transition known as the lower critical solution temperature (LCST) can be observed. nih.gov Below the LCST, the polymer is soluble in water, while above it, the polymer becomes insoluble and precipitates. This phase transition is accompanied by a dramatic change in the rheological properties. While this compound itself is very hydrophobic, copolymers containing this monomer may exhibit LCST behavior depending on the nature and ratio of the comonomers. The rheological properties will change drastically around this transition temperature.

Illustrative Data on Temperature Dependence of Viscosity for a Hypothetical this compound Copolymer Solution

Temperature (°C)Apparent Viscosity at a constant shear rate (Pa·s)
254.2
355.8
457.5
556.1
653.9

Note: This data is illustrative and represents a potential thermo-thickening and subsequent thinning behavior. The presence and magnitude of this effect are highly dependent on the specific polymer architecture.

Influence of Polymer Concentration on Rheological Response

The concentration of the polymer is a critical factor that strongly influences the rheological properties of this compound-based materials. As the polymer concentration increases, the viscosity and viscoelastic moduli generally increase significantly.

At low concentrations (in the dilute regime), the polymer chains are relatively isolated, and intermolecular interactions are minimal. The viscosity increase is modest. As the concentration increases and surpasses the critical overlap concentration (c*), the polymer chains begin to interact and entangle. In the case of this compound-based polymers, this is also the point where intermolecular hydrophobic associations become significant, leading to the formation of a transient network.

Above c*, in the semi-dilute and concentrated regimes, the viscosity and elastic modulus increase dramatically with concentration, often following a power-law relationship. This is due to the increased density of both physical entanglements and hydrophobic associations, which creates a more robust and interconnected polymer network. The rheology measurements show that the association of hydrophobically associating polyacrylamides increases with a higher concentration of the hydrophobic monomer, resulting in better shear and temperature resistances. nih.gov

Illustrative Data on the Effect of Polymer Concentration on the Zero-Shear Viscosity of a Hypothetical this compound Solution

Polymer Concentration (wt%)Zero-Shear Viscosity (Pa·s)
0.50.1
1.02.5
1.515.8
2.050.2
2.5120.7

Note: This data is illustrative and demonstrates the expected exponential increase in viscosity with concentration for an associating polymer solution above its overlap concentration.

Advanced Material Applications of N Tetradecylacrylamide Polymers

Functional Polymeric Materials

The unique molecular structure of N-Tetradecylacrylamide, combining a reactive acrylamide (B121943) group with a long hydrophobic tail, makes it a valuable component in the synthesis of functional polymers. These polymers are designed to possess specific properties that enable their use in high-performance applications. The glass transition temperature (Tg) of poly(this compound) is reported to be above 120°C, indicating good thermal stability suitable for applications such as high-temperature coatings. kpi.ua

N-substituted acrylamides are a cornerstone in the development of "smart" polymers, particularly those that respond to changes in temperature. researchgate.net Polymers exhibiting a Lower Critical Solution Temperature (LCST) are soluble in water at lower temperatures but undergo a reversible phase transition to become insoluble as the temperature is raised. kpi.ua This behavior is driven by a shift in the balance between hydrophilic and hydrophobic interactions.

The incorporation of a strongly hydrophobic monomer like this compound into a hydrophilic polymer backbone is a key design strategy for inducing and controlling thermo-responsive behavior. When copolymerized with a hydrophilic monomer such as acrylamide, the resulting copolymer can be engineered to have a specific LCST. At temperatures below the LCST, hydrogen bonding between the polymer's hydrophilic segments and water molecules dominates, keeping the polymer dissolved. As the temperature increases, this hydrogen bonding weakens, and the hydrophobic interactions of the tetradecyl chains become dominant, causing the polymer chains to collapse and aggregate, leading to phase separation. The precise LCST can be tuned by adjusting the molar ratio of the hydrophobic this compound to the hydrophilic comonomer. mdpi.com

PropertyDescriptionInfluence of this compound
Stimulus TemperatureThe hydrophobic C14 chain is a key driver of thermo-responsive behavior.
Response Phase Transition (LCST)Increasing the molar content of this compound in a copolymer with a hydrophilic monomer generally lowers the LCST. mdpi.com
Mechanism Hydrophobic InteractionsAt elevated temperatures, the hydrophobic association of the tetradecyl side chains overcomes the hydration of the hydrophilic parts of the polymer, causing chain collapse and precipitation. mdpi.com
Application Controlled Release SystemsMaterials can be designed to be soluble at room temperature and become insoluble or form a gel at physiological temperatures (around 37°C). researchgate.net

This interactive table is based on established principles of stimuli-responsive polymers.

While direct studies on the self-healing properties of this compound homopolymers are not prevalent, the molecular architecture suggests a strong potential for intrinsic self-healing capabilities based on physical interaction mechanisms. Intrinsic self-healing relies on the inherent ability of a polymer matrix to repair damage, often through reversible bonds or physical chain dynamics.

Polymers containing long, flexible alkyl side chains can exhibit self-healing properties driven by chain mobility and non-covalent interactions. The mechanism for a material containing this compound would likely involve the interdigitation and diffusion of the C14 tetradecyl chains across a fracture or crack interface. When two damaged surfaces are brought into contact, the mobility of these long, hydrophobic chains allows them to move across the boundary, re-establishing physical entanglements and van der Waals forces. This process can restore the material's mechanical integrity without external intervention. The flexibility of the polymer backbone and the length of the side chains are crucial factors that govern the efficiency and speed of this physical healing process. researchgate.netnih.gov

Applications in Materials Science and Engineering

The distinct amphiphilic character of this compound makes it a versatile monomer for applications in materials science where interfacial properties are critical.

Polymer nanocomposites, which involve dispersing nano-sized fillers like clay into a polymer matrix, offer significantly enhanced mechanical and thermal properties compared to the pure polymer. mdpi.com A common method for their synthesis is the in situ intercalation polymerization, where the monomer is polymerized within the galleries of a layered silicate, such as montmorillonite. nih.gov

In the context of polyacrylamide-based nanocomposites, this compound can be employed as a comonomer to tailor the properties of the polymer matrix. The hydrophobic C14 chain can modify the polarity of the resulting copolymer, which is a critical design parameter for achieving good dispersion of the nanofiller. For organically modified clays, where the surface has been treated to be more organophilic, incorporating a hydrophobic monomer like this compound can improve the compatibility between the polymer matrix and the filler. nih.gov This enhanced interaction facilitates the separation of the clay platelets (exfoliation) and their uniform distribution throughout the polymer, which is essential for maximizing the improvement in material properties such as stiffness, strength, and thermal stability. researchgate.net

ComponentRole in Synthesis
Monomer 1 Acrylamide (Hydrophilic)
Monomer 2 This compound (Hydrophobic)
Nanofiller Montmorillonite Clay
Synthesis Method In-situ Intercalation Polymerization

This interactive table outlines the components for a hypothetical polymer nanocomposite incorporating this compound.

The amphiphilic structure of this compound, containing both a hydrophilic amide group and a long lipophilic tetradecyl chain, makes it effective as a polymeric surfactant and emulsifier. kpi.ua This property is particularly useful in stabilizing oil-in-water emulsions.

A notable application is in the petroleum industry, where copolymers containing this compound are used as cold flow improvers for diesel fuel. Copolymers with methacrylate (B99206) derivatives, when added to diesel, can significantly lower its cold filter-plugging point (CFPP). The CFPP is the lowest temperature at which fuel can still pass through a filter. The this compound component of the polymer interacts with the paraffin (B1166041) crystals that form in the fuel at low temperatures, modifying their size and shape and preventing them from agglomerating into a wax network that would block fuel lines and filters.

ParameterFindingReference
Application Diesel Cold Flow Improver kpi.ua
Copolymer System This compound with methacrylate derivatives kpi.ua
Dosage 2000 ppm kpi.ua
Performance Reduction of Cold Filter-Plugging Point (CFPP) by 28°C kpi.ua

This interactive table presents research findings on the application of this compound copolymers.

Biomedical Material Development (Focus on Materials Design)

In the design of biomedical materials, particularly hydrogels for drug delivery, achieving a balance of hydrophilicity and hydrophobicity is crucial. Hydrogels, with their high water content, are highly biocompatible but are often inefficient at encapsulating and delivering hydrophobic drugs, which constitute a large class of therapeutics.

The incorporation of this compound into a hydrogel network is a deliberate design strategy to overcome this limitation. By copolymerizing a hydrophilic monomer (like acrylamide or N-isopropylacrylamide) with the strongly hydrophobic this compound, an amphiphilic hydrogel is created. The long C14 chains self-assemble into hydrophobic domains or micelle-like structures within the swollen hydrophilic network. These hydrophobic pockets serve as reservoirs for encapsulating poorly water-soluble drugs. This design not only enhances the drug loading capacity but also allows for a more sustained and controlled release of the therapeutic agent as it slowly partitions from the hydrophobic domains into the surrounding aqueous environment. This approach is a key principle in designing advanced delivery systems for cancer chemotherapy and other applications requiring the targeted delivery of hydrophobic agents.

Hydrogel Design for Advanced Biomaterials

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them highly suitable for biomedical applications. The incorporation of this compound into hydrogel formulations is primarily aimed at modulating their thermoresponsive behavior. These "smart" hydrogels can undergo a volume phase transition in response to temperature changes, a property that is highly desirable for applications such as in situ gelling systems and controlled release platforms.

The design of these hydrogels often involves copolymerization of this compound with more hydrophilic monomers. This allows for precise control over the lower critical solution temperature (LCST), the temperature at which the polymer transitions from a soluble to an insoluble state. By adjusting the ratio of hydrophobic this compound to hydrophilic comonomers, hydrogels can be engineered to gel at physiological temperatures, making them injectable as a liquid and then solidifying into a gel matrix within the body.

PropertyDescription
Thermoresponsiveness The presence of the long tetradecyl chain imparts significant hydrophobicity, leading to a distinct thermoresponsive behavior in aqueous environments.
Tunable LCST By copolymerizing with hydrophilic monomers, the LCST of the resulting hydrogel can be tailored for specific biomedical applications.
Biocompatibility Acrylamide-based polymers are generally investigated for their biocompatibility, a critical factor for materials used in biomedical applications.

Polymeric Scaffolds for Tissue Engineering Research

In tissue engineering, polymeric scaffolds provide a temporary, three-dimensional structure that supports cell growth and tissue regeneration. The properties of the scaffold material are critical for creating an environment that mimics the natural extracellular matrix. Polymers of this compound can be fabricated into porous scaffolds that offer a thermoresponsive surface, which can be used to control cell adhesion and detachment.

Research in this area explores how the thermoresponsive nature of this compound-containing scaffolds can be utilized to modulate cell behavior. For instance, a change in temperature can alter the surface hydrophobicity of the scaffold, which in turn can influence protein adsorption and subsequent cell attachment. This "on-off" switching capability is of interest for creating dynamic cell culture systems and for the non-enzymatic harvesting of cell sheets. The mechanical properties and degradation rate of these scaffolds can also be adjusted by copolymerization to match the requirements of the specific tissue being engineered.

FeatureImplication in Tissue Engineering
Thermoresponsive Surface Allows for the modulation of cell adhesion and detachment by changing the temperature, facilitating cell sheet engineering.
Porous Architecture Provides a high surface area for cell attachment and allows for nutrient and waste transport, essential for cell viability and tissue growth.
Biocompatibility Essential for minimizing inflammatory responses and ensuring integration with host tissue.

Polymeric Nanocarriers for Encapsulation and Release Systems

Polymeric nanocarriers, such as micelles and nanoparticles, are utilized to encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery and controlled release. The amphiphilic nature of copolymers containing this compound makes them suitable for the formation of self-assembling nanostructures in aqueous media. The hydrophobic tetradecyl chains can form the core of a micelle, creating a reservoir for hydrophobic drugs, while a hydrophilic comonomer can form the outer shell, providing stability in the bloodstream.

The thermoresponsive properties of this compound-based nanocarriers can be exploited to trigger drug release at a specific site. For example, local hyperthermia (a slight increase in temperature) at a tumor site could induce a conformational change in the nanocarrier, leading to the release of the encapsulated drug. The efficiency of drug encapsulation and the release kinetics are key parameters that are investigated in the development of these systems.

ParameterSignificance in Drug Delivery
Drug Encapsulation The hydrophobic core formed by this compound segments can effectively load poorly water-soluble drugs.
Controlled Release The thermoresponsive nature of the polymer allows for triggered drug release in response to temperature changes.
Stability The formulation of the nanocarrier is designed to be stable in circulation to ensure the drug reaches the target site before being released.

Theoretical and Computational Investigations of N Tetradecylacrylamide Systems

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental to computational chemistry, providing detailed information about electronic structure, molecular geometries, and reaction energetics by solving the Schrödinger equation. wur.nl For systems involving N-Tetradecylacrylamide, QM approaches like Density Functional Theory (DFT) are instrumental in understanding the monomer's intrinsic properties and its interactions at a sub-molecular level.

Researchers utilize QM calculations to elucidate:

Monomer Reactivity and Polymerization: By calculating properties such as frontier molecular orbitals (HOMO/LUMO) and charge distributions, QM can predict the reactivity of the this compound monomer in polymerization reactions. DFT studies on acrylamide (B121943) have been used to investigate reaction mechanisms, such as its reaction with thiols, determining thermodynamic parameters like enthalpy (ΔH) and Gibbs free energy (ΔG). nih.gov For instance, the reaction of acrylamide with L-Cysteine was found to be exothermic and exergonic, a finding critical for understanding its biochemical interactions. nih.gov

Intermolecular Interactions: QM is used to quantify the strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the self-assembly and solution behavior of the resulting polymer. A combined QM and molecular dynamics study on various poly(N-alkylacrylamide)s revealed that steric effects from the alkyl groups significantly influence conformational transitions and, consequently, the polymer's Lower Critical Solution Temperature (LCST). worldscientific.com For this compound, the bulky tetradecyl group would be expected to introduce significant steric hindrance, a factor that can be precisely quantified using QM.

Spectroscopic Properties: QM methods can predict spectroscopic data (e.g., NMR, IR spectra), which aids in the interpretation of experimental characterization of the monomer and polymer.

A DFT study on the reaction of acrylamide with L-Cysteine and L-Glutathione provided detailed thermodynamic data, illustrating the power of QM methods.

Table 1: Calculated Thermodynamic Data for Acrylamide Reactions at 298 K nih.gov
ReactionΔE (kcal·mol⁻¹)ΔH (kcal·mol⁻¹)ΔG (kcal·mol⁻¹)
Acrylamide + L-Cysteine-20.0-18.8-8.3
Acrylamide + L-Glutathione-29.6-28.5-9.5

These methods provide a foundational understanding of the electronic and energetic properties of the this compound monomer, which is essential for interpreting the larger-scale phenomena observed in polymer solutions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations bridge the gap between quantum mechanical calculations and macroscopic material properties by modeling the dynamic behavior of atoms and molecules over time. nih.gov For poly(this compound), an amphiphilic polymer, MD simulations are particularly useful for investigating its conformational dynamics, self-assembly in aqueous environments, and interactions with other molecules or surfaces.

Key insights from MD simulations on related polyacrylamide systems include:

Conformational Changes: The radius of gyration (Rg) is a key parameter calculated from MD simulations to describe the size and shape of a polymer chain. Studies on hydrophobically modified polyacrylamides (HM-PAM) have shown how the introduction of hydrophobic monomers influences the polymer's conformation and its response to environmental factors like salinity. jlu.edu.cn All-atom MD simulations of poly(N,N-diethylacrylamide) (PDEA) demonstrated that increasing chain length and temperature reduces the polymer's hydrophilicity, leading to a more compact, globular state. nih.gov

Hydration and Self-Assembly: MD simulations can map the distribution of water molecules around the polymer, revealing details of hydration shells. For thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM), simulations have shown that the coil-to-globule transition is driven by changes in polymer-water interactions. kinampark.com The long tetradecyl chain in poly(this compound) would lead to strong hydrophobic associations, driving the formation of micellar aggregates in water. MD simulations can model this spontaneous self-assembly process, providing details on the structure and stability of the aggregates. comp-physics-lincoln.orgnih.gov

Adsorption on Surfaces: The interaction of polymers with solid surfaces is critical for many applications. MD simulations have been used to study the adsorption of various polyacrylamides onto surfaces like calcite and molybdenite. mdpi.commdpi.com These simulations reveal the preferred conformations of the adsorbed polymer and calculate binding energies, showing that interactions are often dominated by electrostatic attraction between the polymer's functional groups and the surface. mdpi.com

The following table presents data from an MD simulation study on the adsorption of different polyacrylamide-based polymers on a calcite surface, highlighting the interaction energies.

Table 2: Interaction Energies of Polyacrylamide-Based Polymers with a Flexible Calcite (1 0 4) Surface mdpi.com
PolymerInteraction Energy (kcal/mol)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)
Pure Polyacrylamide (PAM)-126.33 ± 1.63-45.93 ± 1.01-80.40 ± 1.01
Hydrolysed Polyacrylamide (HPAM)-128.02 ± 1.81-44.52 ± 1.11-83.50 ± 1.17
Hydrolysed Polyacrylamide 33% Charge (HPAM33%)-147.16 ± 2.68-47.85 ± 1.18-99.31 ± 2.11
Sulfonated Polyacrylamide 33% Charge (SPAM33%)-139.75 ± 2.37-46.10 ± 1.08-93.65 ± 1.79

Statistical Mechanics and Self-Consistent Field Theories

Statistical mechanics provides the theoretical foundation for relating the microscopic properties of molecules to the macroscopic thermodynamic properties of a material. For polymers, Self-Consistent Field Theory (SCFT) is a powerful statistical mechanical framework used to study the phase behavior and self-assembly of block copolymers and other structured polymers. acs.org Given its amphiphilic nature, poly(this compound) can be modeled as a comb-like copolymer, where the hydrophilic backbone and hydrophobic side chains correspond to different blocks.

SCFT can be used to predict:

Phase Diagrams: It can determine the equilibrium morphologies (e.g., micelles, vesicles, lamellae) of polymer solutions as a function of concentration, temperature, and molecular architecture. wur.nlarxiv.org

Micelle Formation and Structure: SCFT allows for the calculation of critical micelle concentration (CMC) and the structural parameters of the resulting aggregates, such as core radius and aggregation number. Studies on ABA triblock copolymers show that increasing polymer concentration and chain length affects the temperature at which micelles form and the shape of the specific heat curve associated with this transition. arxiv.org

Interfacial Properties: The theory provides detailed information about the density profiles of different polymer segments across interfaces, which is crucial for understanding the structure of self-assembled nanostructures. acs.org

Functionalization and Chemical Modification of N Tetradecylacrylamide Derivatives

Strategies for Post-Polymerization Functionalization

Post-polymerization modification (PPM) is a versatile approach to introduce functional groups onto a pre-existing polymer backbone, allowing for the synthesis of a diverse library of functional polymers from a single precursor. nih.gov For derivatives of poly(N-Tetradecylacrylamide), the amide group serves as a key site for such modifications.

One potential strategy involves the transformation of the amide group . Inspired by advances in amide chemistry, selective amide transformation reactions can be employed to introduce new functionalities. rsc.org For instance, transamidation reactions with various primary amines could be utilized to alter the pendant groups along the polymer chain, thereby modifying properties such as solubility and thermal responsiveness. rsc.org While direct amidation of polymers with pendant ester groups has been shown to be accelerated by amines with hydrogen bond donating or accepting groups, similar principles could be explored for the less reactive amide groups in poly(this compound). nih.gov

Another approach is the modification of copolymers . If this compound is copolymerized with monomers containing reactive functional groups, these groups can be subsequently modified. For example, if this compound is copolymerized with a monomer containing a protected functional group, deprotection after polymerization would yield a functional polymer. This strategy allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions.

Although specific examples of post-polymerization modification of poly(this compound) are not extensively documented, the principles established for other polyacrylamides provide a solid foundation for potential functionalization pathways. nih.govbohrium.com The inherent hydrophobicity of the tetradecyl chain would likely influence the reaction conditions, potentially requiring solvent systems that can accommodate both the hydrophobic polymer backbone and the incoming functional reagents.

Synthesis of Functional Monomers and Copolymers

The synthesis of functional monomers and their subsequent copolymerization is a direct method to incorporate desired functionalities into this compound-based polymers. The synthesis of N-alkyl acrylamides, including this compound, is typically achieved through the reaction of an alkyl amine (tetradecylamine) with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Copolymerization of this compound with various functional monomers allows for the creation of amphiphilic and stimuli-responsive materials. The long hydrophobic tetradecyl chain imparts significant hydrophobic character, which can be balanced by the incorporation of hydrophilic comonomers.

Common hydrophilic comonomers that could be copolymerized with this compound include:

Acrylic Acid (AAc): Copolymerization with acrylic acid would introduce carboxylic acid groups, rendering the copolymer pH-responsive. mdpi.comnih.govsemanticscholar.org The resulting amphiphilic copolymer could exhibit interesting self-assembly behavior in aqueous solutions, influenced by both the hydrophobic interactions of the tetradecyl chains and the electrostatic interactions of the carboxylate groups at different pH values.

The copolymerization is typically carried out via free-radical polymerization in a suitable solvent, using an initiator like azobisisobutyronitrile (AIBN) or potassium persulfate. mdpi.comrasayanjournal.co.inakademiabaru.com The reactivity ratios of the comonomers would determine the distribution of the monomer units along the polymer chain, which in turn affects the final properties of the copolymer.

Below is a hypothetical data table illustrating the potential characteristics of this compound copolymers with different functional monomers.

ComonomerPolymerization MethodPotential CharacteristicsPotential Applications
Acrylic Acid Free-radical polymerizationpH-responsive, amphiphilic, forms micelles in aqueous solutionDrug delivery, smart hydrogels, rheology modifiers
N-vinylpyrrolidone Free-radical polymerizationBiocompatible, amphiphilic, enhanced water solubilityBiomedical coatings, drug delivery systems
Ethyl Acrylate Free-radical polymerizationTunable hydrophobicity, controlled glass transition temperatureAdhesives, coatings

Development of Novel this compound-Based Compounds

The pronounced hydrophobic nature of the tetradecyl group is a key driver in the development of novel materials based on this compound. By combining this hydrophobicity with hydrophilic segments through copolymerization, novel amphiphilic polymers with unique self-assembly properties can be designed.

Amphiphilic Copolymers for Micelle Formation: Copolymers of this compound with hydrophilic monomers can self-assemble in aqueous solutions to form micelles. rug.nlnih.govresearchgate.net These micelles typically consist of a hydrophobic core formed by the aggregation of the tetradecyl chains, and a hydrophilic corona formed by the hydrated hydrophilic segments. Such core-shell structures are of significant interest for various applications, particularly in drug delivery. rug.nlnih.govresearchgate.netnih.govrsc.org Hydrophobic drugs can be encapsulated within the hydrophobic core, enhancing their solubility in aqueous environments and allowing for targeted or controlled release. rug.nlnih.gov

Hydrophobically Modified Polyacrylamides for Enhanced Oil Recovery (EOR): In the field of enhanced oil recovery, water-soluble polymers are often used to increase the viscosity of injection water to improve sweep efficiency. sinofloc.commdpi.com By incorporating hydrophobic monomers like this compound into a polyacrylamide backbone, hydrophobically associating polyacrylamides (HAPAMs) are created. researchgate.netcore.ac.ukresearchgate.net In aqueous solution, the hydrophobic tetradecyl groups associate to form microdomains, leading to a significant increase in viscosity. researchgate.net This associative behavior is particularly beneficial in the harsh conditions of oil reservoirs, as it can lead to improved thermal and salt tolerance compared to conventional polyacrylamide. researchgate.net

Stimuli-Responsive Materials: By copolymerizing this compound with stimuli-responsive monomers, novel materials that respond to changes in their environment, such as temperature or pH, can be developed. elsevierpure.comsigmaaldrich.comjapsonline.comnih.govmdpi.com For instance, copolymers with acrylic acid would be pH-responsive, while copolymers with monomers like N-isopropylacrylamide could exhibit temperature-responsive behavior. nih.govelsevierpure.comsigmaaldrich.comnih.govmdpi.com The hydrophobic this compound units can influence the lower critical solution temperature (LCST) of thermoresponsive copolymers.

The table below summarizes some research findings on the development of materials based on hydrophobically modified acrylamides.

Material TypeKey FeatureResearch FindingApplication Area
Amphiphilic CopolymersSelf-assembly into micellesEncapsulation of hydrophobic drugs in the micellar core, leading to increased solubility and controlled release. rug.nlnih.govDrug Delivery
Hydrophobically Associating Polyacrylamides (HAPAMs)Intermolecular hydrophobic associationsSignificant increase in solution viscosity, improved stability in high salinity and high-temperature environments. researchgate.netresearchgate.netEnhanced Oil Recovery
Stimuli-Responsive CopolymersResponse to pH and/or temperatureThe hydrophobic domains can influence the phase transition behavior of the polymer in response to external stimuli. elsevierpure.comnih.govSmart Gels, Sensors, Actuators

Q & A

Q. What are the standard protocols for synthesizing N-Tetradecylacrylamide, and how can purity be verified?

this compound synthesis typically involves the reaction of acryloyl chloride with tetradecylamine under controlled conditions (e.g., inert atmosphere, low temperature). Purity verification employs nuclear magnetic resonance (NMR) for structural confirmation and Fourier-transform infrared spectroscopy (FTIR) to validate functional groups. High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) ensures quantitative purity assessment .

Q. What solvents and conditions are optimal for dissolving this compound in polymer chemistry applications?

The compound exhibits solubility in non-polar solvents (e.g., toluene, hexane) due to its long alkyl chain. For polar systems, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with gentle heating (40–60°C) is recommended. Solubility should be tested gravimetrically, and phase behavior monitored via dynamic light scattering (DLS) to avoid aggregation .

Q. How should researchers safely handle and store this compound in laboratory settings?

Refer to safety data sheets (SDS) for hazard mitigation: use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact. Store in airtight containers at 2–8°C, away from light and oxidizing agents. Regularly monitor storage conditions using humidity/temperature sensors .

Advanced Research Questions

Q. How can contradictions in reported solubility parameters of this compound across studies be systematically resolved?

Design controlled experiments to isolate variables (e.g., solvent purity, temperature gradients). Compare results with literature using statistical tools (ANOVA, regression analysis) to identify outliers. Validate findings via independent techniques like differential scanning calorimetry (DSC) for thermal behavior or small-angle X-ray scattering (SAXS) for structural insights .

Q. What strategies are effective for incorporating this compound into stimuli-responsive hydrogels while maintaining monomer reactivity?

Optimize polymerization conditions (e.g., photoinitiator concentration, UV exposure time) to balance crosslinking density and reactivity. Use real-time monitoring via Raman spectroscopy or rheometry to track gelation kinetics. Post-polymerization, characterize swelling behavior under pH/temperature variations to assess responsiveness .

Q. How can researchers evaluate conflicting data on the cytotoxicity of this compound-derived polymers in biomedical studies?

Conduct comparative cytotoxicity assays (e.g., MTT, live/dead staining) across multiple cell lines (e.g., HEK293, HeLa) under standardized ISO protocols. Control for variables like residual monomers (quantified via HPLC) and polymer degradation products. Cross-reference with toxicogenomic databases to identify molecular pathways affected .

Q. What methodological frameworks support the design of novel this compound-based copolymers for targeted drug delivery?

Apply computational tools (molecular dynamics simulations, COSMO-RS) to predict monomer compatibility and self-assembly behavior. Validate predictions experimentally using techniques like transmission electron microscopy (TEM) for nanostructure imaging and size-exclusion chromatography (SEC) for molecular weight distribution. In vitro release studies under physiological conditions (pH 7.4, 37°C) assess drug-loading efficiency .

Methodological Notes

  • Literature Evaluation : Differentiate primary sources (peer-reviewed synthesis protocols) from secondary reviews to avoid outdated methods. Use platforms like Reaxys or SciFinder for patent-free protocols .
  • Data Reproducibility : Document experimental parameters (e.g., stirring rate, solvent grade) in detail, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.